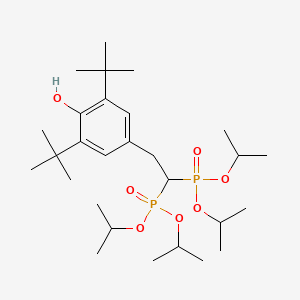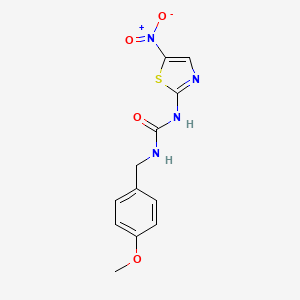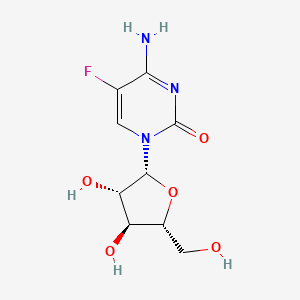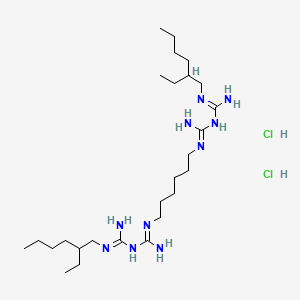
Alexidin-Dihydrochlorid
Übersicht
Beschreibung
Alexidine dihydrochloride is a bisbiguanide compound. It exhibits both antifungal and antibiofilm activity against various fungal pathogens. Additionally, it has been investigated as an anticancer agent . One of its unique features is its ability to target a mitochondrial tyrosine phosphatase called PTPMT1 , leading to mitochondrial apoptosis in mammalian cells .
Wissenschaftliche Forschungsanwendungen
Alexidin-Dihydrochlorid findet Anwendung in:
Chemie: Als Werkzeug zur Untersuchung der Biofilmbildung und mikrobieller Interaktionen.
Biologie: Zur Untersuchung der mitochondrialen Funktion und Apoptosewege.
Medizin: Potenzieller Einsatz in der Krebstherapie aufgrund seiner Antikrebsaktivität.
Industrie: Begrenzte industrielle Anwendungen, aber seine antibiofilmbildende Aktivität kann für medizinische Geräte und Oberflächen relevant sein.
5. Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet das Anvisieren der mitochondrialen Tyrosinphosphatase PTPMT1. Durch die Störung der mitochondrialen Funktion induziert es Apoptose in Säugetierzellen.
Wirkmechanismus
Target of Action
Alexidine dihydrochloride primarily targets the Protein Tyrosine Phosphatases localized to Mitochondrion 1 (PTPMT1) . PTPMT1 is a mitochondrial protein that plays a crucial role in cellular processes such as insulin secretion .
Mode of Action
Alexidine dihydrochloride interacts with its target, PTPMT1, leading to mitochondrial apoptosis . This compound induces mitochondrial damage, which can be visualized using transmission electron microscopy . The mitochondrial membrane potential depolarization is detectable after only 3 hours of treatment, followed by a cytosolic Ca2+ increase along with loss of membrane integrity/cell death .
Biochemical Pathways
Alexidine dihydrochloride affects the apoptosis pathway . It activates caspase-2 and caspase-9 at 12 hours, caspase-8 at 24 hours, and caspase-3 at 48 hours . These caspases are crucial components of the apoptosis pathway, leading to programmed cell death.
Result of Action
The action of Alexidine dihydrochloride results in cell death due to the induction of apoptosis . In cancer cells, it reduces cell viability significantly . For instance, FaDu cell (a type of human hypopharyngeal squamous cancer cell) clonogenic survival was reduced to less than 5% with 1 μmol/L Alexidine dihydrochloride .
Action Environment
The efficacy of Alexidine dihydrochloride can be influenced by environmental factors. For instance, it has been found to have pronounced antifungal activity, including against preformed biofilms, at concentrations lower than mammalian cell toxicity . It also potentiated the activity of fluconazole and amphotericin B against Candida biofilms in vitro and prevented biofilm growth in vivo .
Biochemische Analyse
Biochemical Properties
Alexidine dihydrochloride interacts with various biomolecules, playing a significant role in biochemical reactions. It has been found to bind to lipopolysaccharide (LPS) and lipoteichoic acid (LTA), components of bacterial cell walls . Alexidine dihydrochloride has a higher affinity for both compounds compared to similar substances . It also exhibits antifungal properties against Candida albicans, potentially by interacting with cell surface hydrophobicity, adhesion, and yeast to hyphae transition .
Cellular Effects
Alexidine dihydrochloride has profound effects on various types of cells and cellular processes. It has been found to cause mitochondrial apoptosis in mammalian cells . In addition, it has been shown to inhibit S-LPS-induced activation of NF-κB proinflammatory transcription factor . Furthermore, it has been found to have pronounced antifungal activity, including against preformed biofilms, at concentrations lower than mammalian cell toxicity .
Molecular Mechanism
The molecular mechanism of action of Alexidine dihydrochloride involves its interaction with various biomolecules. It has been found to bind to LPS and LTA, preventing cell activation . Alexidine dihydrochloride-induced TFEB activation is realized by the direct perturbation of the mitochondrial protein PTPMT1 and the ROS-dependent MCOLN1-calcineurin pathway .
Temporal Effects in Laboratory Settings
Alexidine dihydrochloride has shown to have pronounced antifungal activity, including against preformed biofilms, at concentrations lower than mammalian cell toxicity . It has also been found to potentiate the activity of fluconazole and amphotericin B against Candida biofilms in vitro and prevented biofilm growth in vivo .
Dosage Effects in Animal Models
In animal models, Alexidine dihydrochloride has shown to be highly effective in curbing infections within two days after treatment and no recurrence was observed for up to 10 days post treatment . It was found to be highly effective, with outcomes comparable to those of the standard of care drug terbinafine .
Metabolic Pathways
Alexidine dihydrochloride is known to interact with the TFEB pathway . It has been found to induce TFEB activation through the direct perturbation of the mitochondrial protein PTPMT1 and the ROS-dependent MCOLN1-calcineurin pathway .
Transport and Distribution
While specific transporters or binding proteins for Alexidine dihydrochloride have not been identified, its ability to bind to LPS and LTA suggests that it may interact with these molecules for transport and distribution within cells .
Subcellular Localization
Alexidine dihydrochloride is known to cause mitochondrial apoptosis, suggesting its localization within the mitochondria of mammalian cells . Furthermore, it has been found to induce TFEB activation, a transcription factor generally isolated from the cytoplasm but translocated to the nucleus when activated .
Vorbereitungsmethoden
Synthesewege:: Alexidin-Dihydrochlorid kann auf verschiedenen Wegen synthetisiert werden. Spezifische synthetische Details sind in der Literatur nicht leicht verfügbar. Forscher verwenden in der Regel Methoden, die die Kondensation geeigneter Vorläufer zur Bildung der Bisbiguanid-Struktur beinhalten.
Industrielle Produktion:: Informationen über großtechnische Produktionsverfahren für this compound sind begrenzt. Es wird hauptsächlich für Forschungszwecke verwendet.
Analyse Chemischer Reaktionen
Arten von Reaktionen:: Alexidin-Dihydrochlorid kann mehrere chemische Reaktionen eingehen, darunter:
Oxidation: Oxidative Prozesse können seine Struktur verändern.
Reduktion: Reduktionsreaktionen können zu verschiedenen Derivaten führen.
Substitution: Die Substitution von funktionellen Gruppen kann seine Eigenschaften verändern.
Oxidation: Oxidationsmittel wie Wasserstoffperoxid (H₂O₂) oder Kaliumpermanganat (KMnO₄).
Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH₄) oder Lithiumaluminiumhydrid (LiAlH₄).
Substitution: Verschiedene Nukleophile (z. B. Amine, Thiole) unter geeigneten Bedingungen.
Hauptprodukte:: Die spezifischen Produkte, die aus diesen Reaktionen resultieren, hängen von den Reaktionsbedingungen und den beteiligten funktionellen Gruppen ab.
Vergleich Mit ähnlichen Verbindungen
Während Alexidin-Dihydrochlorid in seiner zweifachen antifungalen und antibiofilmbildenden Eigenschaft einzigartig ist, gehören andere verwandte Verbindungen dazu:
Chlorhexidin: Weit verbreitet als Antiseptikum und Desinfektionsmittel.
Polyhexamethylenbiguanid (PHMB): Ein weiteres Bisbiguanid mit antimikrobiellen Eigenschaften.
Eigenschaften
CAS-Nummer |
1715-30-6 |
|---|---|
Molekularformel |
C26H57ClN10 |
Molekulargewicht |
545.3 g/mol |
IUPAC-Name |
1-[N'-[6-[[amino-[[N'-(2-ethylhexyl)carbamimidoyl]amino]methylidene]amino]hexyl]carbamimidoyl]-2-(2-ethylhexyl)guanidine;hydrochloride |
InChI |
InChI=1S/C26H56N10.ClH/c1-5-9-15-21(7-3)19-33-25(29)35-23(27)31-17-13-11-12-14-18-32-24(28)36-26(30)34-20-22(8-4)16-10-6-2;/h21-22H,5-20H2,1-4H3,(H5,27,29,31,33,35)(H5,28,30,32,34,36);1H |
InChI-Schlüssel |
JEPAQYCCAYFOBU-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)CN=C(N)NC(=NCCCCCCN=C(N)NC(=NCC(CC)CCCC)N)N.Cl.Cl |
Kanonische SMILES |
CCCCC(CC)CN=C(N)NC(=NCCCCCCN=C(N)NC(=NCC(CC)CCCC)N)N.Cl |
Aussehen |
Solid powder |
| 1715-30-6 | |
Piktogramme |
Irritant |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Verwandte CAS-Nummern |
22573-93-9 (Parent) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Alexidine Dihydrochloride; Alexidine 2HCl; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




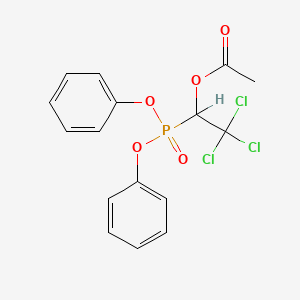
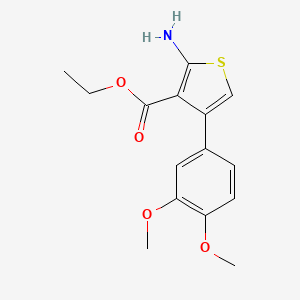

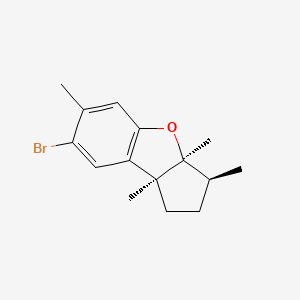
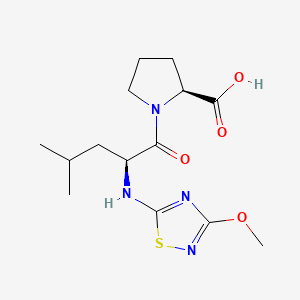
![(6aR)-10-methoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-11-ol](/img/structure/B1665148.png)
